molecular formula C23H22N4O3S2 B3694456 3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 374543-82-5

3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B3694456
CAS No.: 374543-82-5
M. Wt: 466.6 g/mol
InChI Key: CILZHPWEUMGBSO-AQTBWJFISA-N
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Description

The compound “3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one” is a complex heterocyclic molecule It features multiple functional groups, including a furan ring, a thiazolidinone ring, a piperidine ring, and a pyrido[1,2-A]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the thiazolidinone ring, followed by the introduction of the furan and piperidine moieties. The final step involves the formation of the pyrido[1,2-A]pyrimidinone core through a cyclization reaction.

    Thiazolidinone Ring Formation: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

    Furan Ring Introduction: The furan ring can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the furan ring.

    Piperidine Ring Introduction: The piperidine ring can be introduced through a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.

    Cyclization to Form Pyrido[1,2-A]pyrimidinone Core: The final step involves cyclization, typically under acidic or basic conditions, to form the pyrido[1,2-A]pyrimidinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving its molecular targets.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Furanylmethyl)-1H-pyrrole: Similar furan and pyrrole rings.

    Pyrrolidine-2-one: Similar piperidine ring structure.

    Benzo[4,5]imidazo[1,2-a]pyridine: Similar pyrido[1,2-A]pyrimidinone core.

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable scaffold for the development of new therapeutic agents and chemical probes.

Properties

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c1-15-7-10-25(11-8-15)20-17(21(28)26-9-3-2-6-19(26)24-20)13-18-22(29)27(23(31)32-18)14-16-5-4-12-30-16/h2-6,9,12-13,15H,7-8,10-11,14H2,1H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILZHPWEUMGBSO-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374543-82-5
Record name 3-{(Z)-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHY L}-2-(4-METHYL-1-PIPERIDINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
Reactant of Route 2
3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
Reactant of Route 3
3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
Reactant of Route 5
3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

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